molecular formula C8H13F3 B1597535 1,1,2-Trifluorooct-1-ene CAS No. 760-99-6

1,1,2-Trifluorooct-1-ene

Cat. No.: B1597535
CAS No.: 760-99-6
M. Wt: 166.18 g/mol
InChI Key: QLMNBUGTGFMBBM-UHFFFAOYSA-N
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Description

1,1,2-Trifluorooct-1-ene is an organic compound with the molecular formula C8H13F3. It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of the octene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trifluorooct-1-ene can be synthesized through several methods. One common approach involves the halogenation of octene derivatives. For instance, the halogenation of 1-octene with fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trifluorooct-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Fluorinated alcohols, Fluorinated ketones

    Reduction: Fluorinated alkanes

    Substitution: Various substituted fluorinated alkenes

Mechanism of Action

The mechanism of action of 1,1,2-trifluorooct-1-ene involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets . The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2-Trifluorooct-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical properties compared to other fluorinated alkenes.

Properties

IUPAC Name

1,1,2-trifluorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3/c1-2-3-4-5-6-7(9)8(10)11/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMNBUGTGFMBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375351
Record name 1,1,2-trifluorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-99-6
Record name 1,1,2-trifluorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 760-99-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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